p-Menth-1-en-8-ol, formate, (S)-

描述

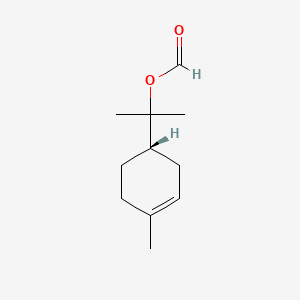

(S)-p-Menth-1-en-8-ol formate (CAS: 2153-26-6), also known as terpinyl formate or α-terpineol formate, is an ester derivative of the monoterpenoid alcohol (S)-p-Menth-1-en-8-ol (α-terpineol). Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol . The compound is characterized by a formate group (-OCHO) esterified to the hydroxyl group of the (S)-enantiomer of α-terpineol.

属性

CAS 编号 |

34352-02-8 |

|---|---|

分子式 |

C11H18O2 |

分子量 |

182.26 g/mol |

IUPAC 名称 |

2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl formate |

InChI |

InChI=1S/C11H18O2/c1-9-4-6-10(7-5-9)11(2,3)13-8-12/h4,8,10H,5-7H2,1-3H3/t10-/m1/s1 |

InChI 键 |

IPYLQIQMGUZFCK-SNVBAGLBSA-N |

手性 SMILES |

CC1=CC[C@H](CC1)C(C)(C)OC=O |

规范 SMILES |

CC1=CCC(CC1)C(C)(C)OC=O |

产品来源 |

United States |

准备方法

Starting Material: p-Menthadiene Hydrocarbons

The synthesis typically begins with 2,4(8)-p-menthadiene , a terpene hydrocarbon readily available from natural sources or synthetic routes. This compound undergoes hydrochlorination to form a menthadiene monohydrochloride intermediate.

Hydrochlorination and Hydrolysis

- Hydrochlorination: React 2,4(8)-p-menthadiene with an equimolar amount of hydrogen chloride (HCl) to produce the menthadiene-monohydrochloride.

- Hydrolysis: The hydrochloride is then hydrolyzed in the presence of water and a base sufficient to neutralize the HCl formed. This step yields a mixture rich in 3-p-menthene-8-ol (the alcohol precursor to the formate ester), along with other minor alcohols such as 3-p-menthene-2-ol, carvenol, and pulegol.

Isolation and Fractionation

The hydrolysis mixture is fractionated to separate the hydrocarbon fraction from the alcohol-rich fraction. The alcohol fraction contains the desired 3-p-menthene-8-ol, which is the key intermediate for esterification.

Esterification to Form p-Menth-1-en-8-ol, formate, (S)-

- The isolated 3-p-menthene-8-ol is reacted with formic acid under acidic conditions conducive to esterification.

- This reaction proceeds via an allylic rearrangement mechanism, converting the tertiary alcohol into the corresponding pulegyl formate (p-menth-1-en-8-ol formate).

- The esterification can be catalyzed by hydrogen ions (acid catalysis) without the need for strong mineral acid catalysts or boron fluoride, by carefully selecting solvents that modulate acid activity (e.g., avoiding basic solvents like amines or ethers).

Optional Further Processing

- The formate ester can be hydrogenated to produce menthyl formate or saponified back to pulegol, which can then be hydrogenated to menthol derivatives.

- The hydrocarbon fraction recovered during fractionation can be recycled back into the hydrochlorination step, improving overall yield and process efficiency.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrochlorination | 2,4(8)-p-menthadiene + equimolar HCl | Forms menthadiene-monohydrochloride |

| Hydrolysis | Water + base (stoichiometric to neutralize HCl) | Produces 3-p-menthene-8-ol and other alcohols |

| Fractionation | Distillation or liquid-liquid separation | Separates hydrocarbons from alcohols |

| Esterification | 3-p-menthene-8-ol + formic acid + acid catalyst (H+) | Allylic rearrangement to pulegyl formate; solvent choice affects acid activity |

| Optional Hydrogenation | Hydrogen + catalyst (e.g., Pd/C) | Converts formate ester to menthyl formate or pulegol to menthol |

| Recycling | Hydrocarbon fraction recycled to hydrochlorination | Enhances process economy |

Research Findings and Analysis

- The process described in patent US2851481A (1958) remains a foundational method for preparing p-menth-1-en-8-ol esters, including the formate ester. It highlights the importance of controlling acid strength and solvent environment to optimize esterification yields without harsh catalysts.

- The allylic rearrangement during esterification is a key mechanistic step that ensures the formation of the pulegyl formate rather than other isomeric esters.

- The stereochemistry (S)-configuration is preserved through the process, which is critical for the compound’s olfactory and biological properties.

- Recycling of hydrocarbon fractions reduces waste and improves the sustainability of the synthesis.

- Modern synthetic approaches may employ catalytic hydrogenation of limonene derivatives to access p-menthene intermediates, but the classical hydrochlorination-hydrolysis-esterification route remains industrially relevant.

Summary Table of Preparation Route

| Stage | Chemical Transformation | Key Intermediate/Product | Yield/Notes |

|---|---|---|---|

| Hydrochlorination | 2,4(8)-p-menthadiene + HCl | Menthadiene-monohydrochloride | Equimolar reaction |

| Hydrolysis | Hydrochloride + H2O + base | 3-p-menthene-8-ol + other alcohols | Fractionation required |

| Esterification | 3-p-menthene-8-ol + formic acid + H+ | p-Menth-1-en-8-ol, formate (S)- | Acid catalysis, solvent effects |

| Optional Hydrogenation | Ester + H2 + catalyst | Menthyl formate or menthol | Post-esterification step |

| Recycling | Hydrocarbon fraction to hydrochlorination | Reuse of starting materials | Improves efficiency |

化学反应分析

反应类型

甲酸松油酯会发生各种化学反应,包括:

氧化: 甲酸松油酯可以被氧化形成甲酸松油酯氧化物。

还原: 甲酸松油酯的还原可以生成松油醇。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用锂铝氢化物 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。

取代: 可以使用胺或醇等亲核试剂来取代甲酸酯基团.

形成的主要产物

氧化: 甲酸松油酯氧化物。

还原: 松油醇。

科学研究应用

Applications in Fragrance and Flavor Industry

1. Flavoring Agent

p-Menth-1-en-8-ol, formate, (S)- is utilized as a flavoring agent due to its pleasant aroma reminiscent of mint and other herbal flavors. Its application in food products can enhance sensory experiences, making it valuable in the culinary arts.

2. Fragrance Component

In perfumery, this compound serves as a key ingredient in creating fresh and minty fragrances. Its ability to impart a cooling sensation makes it suitable for products like lotions and body sprays.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that p-Menth-1-en-8-ol exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing natural preservatives for food and cosmetic products .

2. Therapeutic Uses

The compound has been investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties. Its application in topical formulations could provide relief from minor pains and inflammation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Essential Oil Research evaluated the antimicrobial activity of p-Menth-1-en-8-ol against pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones, indicating its potential as a natural antimicrobial agent .

Case Study 2: Flavoring Applications

In a research project focusing on flavor enhancement in dairy products, p-Menth-1-en-8-ol was added to yogurt formulations. Sensory evaluations revealed that the addition improved consumer acceptance due to its refreshing taste profile .

作用机制

甲酸松油酯的作用机制涉及其与各种分子靶点和途径的相互作用。在生物系统中,它被认为通过调节氧化应激途径和抑制促炎介质来发挥作用。 该化合物的高不饱和度使其能够与细胞膜相互作用,增强其渗透性,促进其生物活性 。

相似化合物的比较

Comparison with Structurally Related Compounds

Parent Alcohol: (S)-p-Menth-1-en-8-ol (α-Terpineol)

- CAS : 10482-56-1

- Formula : C₁₀H₁₈O; MW : 154.25 g/mol

- Source: Naturally occurs in essential oils (e.g., Steganotaenia araliacea seeds, Artemisia pedemontana) .

- Activity : Demonstrated in vitro anticandidal activity against Candida albicans .

- Safety : Identified as an endocrine disruptor in its pure form .

Comparison :

- Volatility : α-Terpineol is less volatile than its formate ester, making the latter preferable in fragrance applications.

Structural Isomers and Derivatives

p-Menth-1-en-8-ol Acetate

- Formula : C₁₂H₂₀O₂; MW : 196.29 g/mol

- Occurrence: Found in Steganotaenia araliacea seed essential oil (1.94% composition) .

- Application : Likely used in fragrances, though less studied than the formate ester.

p-Menth-1-en-9-ol

- CAS : HMDB0037007

- Formula : C₁₀H₁₈O; MW : 154.25 g/mol

- Structure : Hydroxyl group at position 9 instead of 7.

- Role : A metabolite with unquantified physiological effects .

p-Menth-2-en-1-ol

Data Tables

Table 1: Structural and Functional Comparison

常见问题

Q. How to design in vitro/in vivo studies evaluating the compound’s antifungal efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。